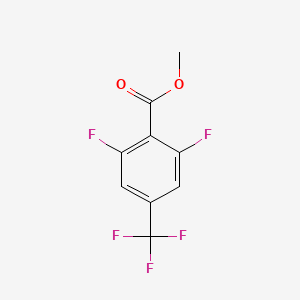

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,6-difluoro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTXJVUCMSTGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (CAS 1980049-41-9)

Executive Summary: The Fluorinated Scaffold for Next-Gen Therapeutics

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (CAS 1980049-41-9) is a specialized fluorinated building block used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Its structural uniqueness lies in the 2,6-difluoro substitution pattern combined with a 4-trifluoromethyl group .

This specific arrangement offers two critical advantages for drug design:

-

Conformational Control: The steric bulk of the 2,6-fluorines forces the carbonyl group (and subsequent amides) out of planarity with the benzene ring (the "Ortho Effect"), creating a twisted conformation often required for binding to sterically demanding enzyme pockets (e.g., kinase inhibitors).

-

Metabolic Hardening: The molecule is "blocked" at the most metabolically vulnerable positions. The 2,6-fluorines prevent ortho-oxidation, while the 4-CF3 group blocks para-oxidation and significantly increases lipophilicity.

This guide details the physicochemical profile, synthetic pathways, and critical reactivity considerations—specifically the competition between ester transformation and Nucleophilic Aromatic Substitution (SnAr)—required for handling this compound effectively.

Technical Datasheet & Physicochemical Profile

| Property | Specification / Detail |

| Chemical Name | This compound |

| CAS Number | 1980049-41-9 |

| Molecular Formula | C |

| Molecular Weight | 240.13 g/mol |

| Physical State | Low-melting solid or viscous liquid (Ambient) |

| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in Water |

| LogP (Predicted) | ~3.2 (Highly Lipophilic) |

| Key Functional Groups | Methyl Ester (Electrophile), Aryl Fluorides (EWG/SnAr active), Trifluoromethyl (Lipophilic/EWG) |

Structural Identifier

-

SMILES: COC(=O)C1=C(F)C=C(C(F)(F)F)C=C1F[1]

-

InChIKey: Unique identifier required for database integration (Generate upon procurement).

Synthetic Routes & Manufacturing Logic

The synthesis of CAS 1980049-41-9 typically follows a high-yield esterification pathway starting from the corresponding benzoic acid.

Primary Route: Acid-Catalyzed Esterification

This is the preferred industrial route due to atom economy and cost-efficiency.

-

Precursor: 2,6-difluoro-4-(trifluoromethyl)benzoic acid.

-

Reagent: Methanol (MeOH) acts as both solvent and reactant.

-

Catalyst: Sulfuric Acid (H

SO -

Mechanism: Fischer Esterification or Acyl Chloride intermediate.

Critical Process Parameter (CPP):

-

Water Removal: As an equilibrium reaction (Fischer), water must be sequestered (using molecular sieves or a Dean-Stark trap if using a higher boiling co-solvent) to drive conversion >98%.

-

Temperature Control: The reaction is typically refluxed (65°C). Excessive heat (>80°C) with strong acid can lead to partial decarboxylation or defluorination artifacts over extended periods.

Diagram 1: Synthesis & Reactivity Workflow

The following diagram illustrates the synthesis and the critical "Selectivity Fork" researchers face during downstream processing.

Figure 1: Synthesis pathway and the critical reactivity divergence. Path A is usually desired; Path B is a common impurity risk due to the electron-deficient ring.

Reactivity Profile: The "Electron-Deficient" Trap

The core challenge in using CAS 1980049-41-9 is its extreme electron deficiency . The benzene ring bears three powerful Electron Withdrawing Groups (EWGs):

-

Ester (C=O): Resonance withdrawing.

-

Trifluoromethyl (-CF3): Inductive withdrawing.

-

Fluorines (2,6-F): Inductive withdrawing.

The SnAr Vulnerability

Because the ring is so electron-poor, the carbon atoms attached to the fluorines (C2 and C6) are highly electrophilic.

-

The Risk: When reacting the ester with amines (to make amides) or alkoxides, the nucleophile may attack the ring instead of the carbonyl, displacing a fluorine atom. This is known as Nucleophilic Aromatic Substitution (SnAr) .

-

Mitigation Strategy:

-

Solvent Choice: Avoid polar aprotic solvents (like DMSO, DMF) if possible, as they accelerate SnAr. Use non-polar solvents (DCM, Toluene) for amidation.

-

Temperature: Keep amidation reactions below 50°C. SnAr typically requires higher activation energy than acylation.

-

Base Selection: Use non-nucleophilic bases (e.g., DIPEA, TEA) rather than inorganic hydroxides which can hydrolyze the ester or attack the ring.

-

Medicinal Chemistry Applications

The "Magic Methyl" Effect of Fluorine

The 2,6-difluoro motif is not just for stability; it alters the molecular shape.

-

Orthogonal Twist: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). Placing fluorines at the 2,6-positions creates steric clash with the carbonyl oxygen, forcing the ester/amide group to rotate ~40-60° out of plane relative to the phenyl ring.

-

Impact: This twist disrupts conjugation, isolating the electronic systems and creating a specific 3D shape that fits into hydrophobic pockets of enzymes (e.g., in kinase inhibitors where planar molecules might not fit).

Lipophilicity Modulation

The 4-CF3 group is a "lipophilic bullet."

-

Bioavailability: It increases the LogP significantly, helping the molecule cross cell membranes (permeability).

-

Metabolic Blockade: The C-F bond energy (~116 kcal/mol) renders the 4-position impervious to Cytochrome P450 oxidation, extending the drug's half-life (

).

Diagram 2: Pharmacophore Mechanics

Figure 2: Functional breakdown of the molecule's impact on drug properties.[2][3][4]

Handling, Stability & Safety

Safety Protocols (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Handle in a fume hood. The compound may hydrolyze slowly in moist air to release HF (trace) and the benzoic acid.

Storage & Stability[4][6]

-

Conditions: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen).

-

Incompatibilities: Strong bases (causes hydrolysis), Strong Nucleophiles (causes SnAr decomposition), Reducing agents.

References

-

Synthesis of Fluorinated Benzoates

-

Mechanism of Fischer Esterification. Master Organic Chemistry. Link

-

-

Medicinal Chemistry of Fluorine

-

Reactivity Data (SnAr vs Acylation)

-

Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool?. Angewandte Chemie International Edition, 54(11), 3216-3221. Link

-

-

Material Safety Data (Analogous)

Sources

Chemical Structure & Synthesis Guide: Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate

Executive Summary & Structural Significance

Compound: Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate CAS Registry Number: 1980049-41-9 Molecular Formula: C₉H₅F₅O₂ Molecular Weight: 240.13 g/mol

This guide analyzes the chemical architecture and synthetic utility of this compound, a highly specialized fluorinated building block. In modern drug discovery, this scaffold is prized not merely for its functional groups but for its electronic and steric profile .

The presence of fluorine atoms at the 2,6-positions (ortho) and a trifluoromethyl group at the 4-position (para) creates a unique "push-pull" electronic environment:

-

Steric Ortho-Effect: The 2,6-difluoro motif exerts steric pressure on the ester carbonyl, forcing it out of coplanarity with the aromatic ring. This conformation often improves metabolic stability by hindering esterase attack.

-

Electronic Deactivation: The cumulative electron-withdrawing nature of five fluorine atoms renders the aromatic ring highly electron-deficient, significantly lowering the pKa of the parent acid and altering the lipophilicity (LogP) of the molecule.

-

Metabolic Blocking: The 4-CF₃ group effectively blocks the para-position from oxidative metabolism (e.g., by Cytochrome P450s), a common clearance pathway for benzoate derivatives.

Structural Characterization & Properties[1]

The following data summarizes the physicochemical baseline for this compound.

| Property | Value | Technical Note |

| Appearance | Clear, colorless to pale yellow liquid | May crystallize at low temps; handle as liquid >20°C. |

| Boiling Point | ~219°C (Predicted) | High boiling point due to molecular weight/dipole, despite lack of H-bonding. |

| Density | 1.418 ± 0.06 g/cm³ | High density is characteristic of polyfluorinated aromatics. |

| LogP | ~3.2 (Predicted) | High lipophilicity aids in membrane permeability. |

| H-Bond Donors | 0 | Aprotic; suitable for non-polar solvent extraction. |

| H-Bond Acceptors | 5 | Ester oxygens + Fluorine atoms (weak acceptors). |

Synthetic Methodologies

Method A: Acid-Catalyzed Esterification (Scale-Up Route)

Best for: Multi-gram to kilogram synthesis when the parent acid is available.

Rationale: The 2,6-difluoro substitution creates steric hindrance, making standard acyl chloride formation potentially sluggish or requiring forcing conditions. A modified Fischer esterification using high-boiling alcohols or acid catalysis is robust.

Protocol:

-

Charge: To a flame-dried round-bottom flask, add 2,6-difluoro-4-(trifluoromethyl)benzoic acid (1.0 equiv).

-

Solvent: Dissolve in anhydrous Methanol (10-20 volumes).

-

Catalyst: Add concentrated Sulfuric Acid (H₂SO₄) (0.1 equiv) dropwise at 0°C.

-

Critical Control: Exotherm control is vital to prevent decarboxylation, though rare with electron-poor acids.

-

-

Reflux: Heat to reflux (65°C) for 12–16 hours. Monitor by TLC/LC-MS.

-

Workup: Concentrate methanol. Dilute residue with EtOAc. Wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Purification: Vacuum distillation or Silica Gel Chromatography (Hexanes/EtOAc 95:5).

Method B: Palladium-Catalyzed Trifluoromethylation (Discovery Route)

Best for: Late-stage functionalization if the CF₃ group needs to be introduced last.

Rationale: If the specific acid is unavailable, one can start from methyl 4-bromo-2,6-difluorobenzoate and install the CF₃ group via cross-coupling.

Protocol:

-

Reagents: Combine the aryl bromide (1.0 equiv), TMS-CF₃ (Ruppert-Prakash reagent) (2.0 equiv), and CuI (1.2 equiv) in a sealed tube.

-

Solvent: Anhydrous DMF or NMP .

-

Conditions: Heat to 80–100°C for 24 hours under Argon.

-

Mechanism: The reaction proceeds via a Cu-CF₃ species generated in situ, which undergoes oxidative addition/reductive elimination with the aryl bromide.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow for both synthetic strategies.

Figure 1: Dual synthetic pathways for accessing the target benzoate. Route A is preferred for scale; Route B is for modular analog synthesis.

Reactivity Profile & Handling

Electronic Activation (S_NAr Potential)

The aromatic ring is severely electron-depleted. While the ester is the primary electrophile, the 2,6-fluorines are activated for Nucleophilic Aromatic Substitution (S_NAr) under forcing conditions.

-

Nucleophiles: Strong nucleophiles (e.g., alkoxides, thiols) may displace the fluorine at the 2 or 6 position before attacking the ester, especially if steric hindrance at the carbonyl is high.

-

Self-Validation: If using basic conditions (e.g., LiOH for hydrolysis), ensure temperature is controlled (<20°C) to prevent S_NAr side reactions.

Hydrolytic Stability

The 2,6-difluoro substituents provide a "steric shield."

-

Observation: Saponification rates will be significantly slower than non-substituted benzoates.

-

Protocol Adjustment: Requires higher concentrations of hydroxide (e.g., 2M LiOH in THF/H₂O) or elevated temperatures (50°C) compared to standard protocols.

Visualization: Reactivity Map

Figure 2: Reactivity profile highlighting the steric protection of the ester and the potential for nucleophilic attack on the ring.

Applications in Drug Discovery[2][3][4][5]

Bioisosterism & DMPK

-

Lipophilicity Modulation: The CF₃ and F groups significantly increase LogP, enhancing blood-brain barrier (BBB) penetration for CNS targets.

-

Metabolic Stability: The 2,6-difluoro pattern prevents ortho-hydroxylation, while the 4-CF₃ blocks para-oxidation. This scaffold is often used to extend the half-life (

) of rapid-clearance drugs. -

Conformational Lock: The repulsion between the ester carbonyl oxygen and the ortho-fluorines locks the ester group perpendicular to the ring. This specific 3D-conformation is critical for binding to narrow hydrophobic pockets in kinase inhibitors (e.g., similar to the binding mode seen in certain MAPK inhibitors).

Safety & Handling (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (Respiratory irritation).[1]

-

Storage: Keep in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent slow hydrolysis.

References

-

ChemicalBook. this compound Properties & CAS 1980049-41-9. Retrieved from

-

Sigma-Aldrich. Methyl 4-(trifluoromethyl)benzoate Derivatives & Safety Data. (General reference for class properties). Retrieved from [2]

-

PubChem. Methyl 2,6-difluoro-4-hydroxybenzoate (Analogous Structure Analysis). Retrieved from

-

Journal of Medicinal Chemistry. Applications of Fluorine in Medicinal Chemistry. (Contextual grounding for bioisostere applications). Retrieved from

Sources

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate molecular weight and formula

This technical guide provides an in-depth analysis of Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate , a specialized fluorinated building block critical in modern medicinal chemistry and agrochemical synthesis.

A Critical Fluorinated Scaffold for Bioisosteric Design

Physicochemical Identity & Core Specifications[1][2]

This compound is a highly electron-deficient aromatic ester. Its structural uniqueness lies in the "2,6-difluoro" substitution pattern combined with a para-trifluoromethyl group. This specific arrangement creates a distinct electrostatic landscape, making it a valuable scaffold for modulating metabolic stability and lipophilicity in drug candidates.

Key Data Table

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 1980049-41-9 |

| Molecular Formula | C₉H₅F₅O₂ |

| Molecular Weight | 240.13 g/mol |

| Physical State | Low-melting solid or liquid (Ambient) |

| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in Water |

| Electronic Character | Highly Electron-Deficient (π-acidic) |

Structural Architecture

The molecule features a benzoate core where the electron density is aggressively pulled by three electron-withdrawing groups (EWGs): two ortho-fluorines and one para-trifluoromethyl group.

-

Ortho-Fluorines (C2, C6): exert a strong inductive withdrawing effect (-I) while providing steric protection to the ester carbonyl, slowing down hydrolytic metabolism.

-

Para-Trifluoromethyl (C4): Significantly enhances lipophilicity (LogP) and metabolic resistance at the para-position, a common site for CYP450 oxidation.

Synthetic Utility & Mechanism[3]

The primary utility of this compound in drug discovery is twofold: as a precursor for stable benzamides/benzyl alcohols and as a substrate for Nucleophilic Aromatic Substitution (SₙAr) .

Nucleophilic Aromatic Substitution (SₙAr) Potential

Unlike standard benzoates, the 2,6-difluoro motif is highly activated for SₙAr reactions. The ester group at C1 activates the C2 and C6 positions (ortho-activation). Consequently, strong nucleophiles (amines, thiols, alkoxides) can displace one of the fluorine atoms to generate novel 2-substituted-6-fluoro-4-(trifluoromethyl)benzoates.

Mechanism:

-

Attack: Nucleophile attacks C2.

-

Meisenheimer Complex: The negative charge is delocalized onto the ester carbonyl oxygen (highly stabilized).

-

Elimination: Fluoride ion is ejected, restoring aromaticity.

Diagram: Reactivity & Transformation Logic

Caption: Logical reaction pathways showing the high susceptibility to SnAr displacement (primary utility) versus standard ester transformations.

Synthesis & Manufacturing Protocols

For research-scale preparation, the most reliable route is the esterification of the commercially available 2,6-difluoro-4-(trifluoromethyl)benzoic acid .

Protocol: Acid-Catalyzed Esterification

Objective: Synthesize this compound from its acid precursor.

Reagents:

-

2,6-Difluoro-4-(trifluoromethyl)benzoic acid (1.0 eq)

-

Methanol (Solvent/Reagent, excess)

-

Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (Catalyst/Activator)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 2,6-difluoro-4-(trifluoromethyl)benzoic acid.

-

Solvation: Dissolve in anhydrous Methanol (0.5 M concentration).

-

Activation:

-

Option A (H₂SO₄): Add conc. H₂SO₄ (0.1 eq) dropwise at 0°C.

-

Option B (SOCl₂): Add Thionyl Chloride (1.5 eq) dropwise at 0°C (Generates HCl in situ).

-

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the acid.

-

Workup:

-

Cool to room temperature.

-

Concentrate in vacuo to remove excess methanol.

-

Dilute residue with Ethyl Acetate (EtOAc).

-

Wash with Sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. The product is typically pure enough for downstream use; otherwise, purify via silica gel chromatography (Hexanes/EtOAc).[1]

Applications in Drug Discovery[4][5][6][7]

This compound serves as a "toolkit" molecule for optimizing Lead compounds.

-

Bioisosterism: The 2,6-difluoro motif mimics the steric bulk of a carbonyl or larger alkyl group while altering the electronic properties. It is often used to replace a standard phenyl ring to block metabolic hotspots.

-

pKa Modulation: If hydrolyzed to the acid, the pKa is significantly lower than benzoic acid due to the electron-withdrawing F and CF3 groups. This can improve solubility at physiological pH.

-

Conformational Lock: The ortho-fluorines create a "twisted" conformation relative to the ester/amide bond due to electrostatic repulsion with the carbonyl oxygen. This can lock the molecule into a bioactive conformation, improving binding affinity to target proteins (e.g., Kinase inhibitors).

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing for long periods, although the fluorines provide reasonable oxidative stability.

References

-

PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Guide: Solubility & Physicochemical Profile of Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate

The following guide details the solubility profile, physicochemical properties, and handling protocols for Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate .

Executive Summary

This compound is a highly lipophilic, fluorinated aromatic ester primarily utilized as an intermediate in the synthesis of agrochemicals (herbicides) and pharmaceutical active ingredients. Its solubility behavior is governed by the electron-withdrawing nature of the trifluoromethyl (-CF₃) and fluoro (-F) substituents, which significantly enhance hydrophobicity while reducing affinity for protic solvents compared to non-fluorinated benzoates.

Key Solubility Takeaway: The compound exhibits excellent solubility in aprotic polar and non-polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene) but is practically insoluble in water . Process development should utilize chlorinated or aromatic solvents for reaction media and aliphatic hydrocarbons (Hexanes/Heptane) for purification/crystallization.

Physicochemical Identity & Properties[1][2][3][4][5][6][7]

Understanding the physical state is a prerequisite for solubility management. Based on structural analogs (e.g., Methyl 2,6-difluorobenzoate and Methyl 4-(trifluoromethyl)benzoate), this compound exists as a low-melting solid or viscous oil at ambient conditions.

| Property | Value / Description | Source/Derivation |

| Chemical Structure | Methyl ester with 2,6-difluoro and 4-CF₃ substitution | Structural Analysis |

| Molecular Weight | 240.13 g/mol | Calculated |

| Physical State | Low-melting solid or Oil (Ambient) | Analog Inference [1, 2] |

| LogP (Predicted) | ~3.2 – 3.5 | High Lipophilicity (Hydrophobic) |

| Melting Point | < 50°C (Estimated) | Analogous Benzoates [3] |

| Boiling Point | ~210–220°C (Estimated) | Extrapolated from Methyl 2,6-difluorobenzoate (203°C) [1] |

Solubility Profile in Organic Solvents[3][9]

The following data categorizes solvents based on their thermodynamic interaction with the solute. This classification guides solvent selection for reaction , workup , and crystallization .

High Solubility Solvents (Preferred for Reaction/Dissolution)

Mechanism: Dipole-dipole interactions and π-π stacking (for aromatics) overcome the crystal lattice energy.

-

Dichloromethane (DCM): > 500 mg/mL. Excellent for extraction and chromatography loading.

-

Ethyl Acetate (EtOAc): > 400 mg/mL.[1] Standard solvent for reaction workup and silica gel chromatography.

-

Tetrahydrofuran (THF): > 300 mg/mL.[1] Ideal for reactions involving organometallic intermediates (e.g., Grignard reactions).

-

Toluene: > 250 mg/mL.[1] Preferred for high-temperature reactions (>80°C) often required for nucleophilic substitutions on the aromatic ring.

-

Acetone: High solubility; useful for cleaning glassware but less common for reactions due to volatility.

Moderate/Conditional Solubility (Purification)

Mechanism: Solvency decreases as temperature drops, enabling recrystallization.

-

Methanol / Ethanol: Soluble at room temperature but may precipitate the compound at -20°C.

-

Acetonitrile (MeCN): Soluble. Often used as a solvent for nucleophilic fluorination or trifluoromethylation reactions.

-

Hexanes / Heptane: Moderate solubility.

-

Application: Used as the "anti-solvent" in recrystallization or the non-polar mobile phase in flash chromatography.

-

Note: The compound may "oil out" rather than crystallize if the concentration is too high.

-

Insolubility (Workup & Washing)

-

Water: < 0.1 mg/mL.

-

Application: Water is the primary wash solvent to remove inorganic salts (e.g., LiCl, KBr) and polar impurities (e.g., unreacted acids) during extraction.

-

Experimental Protocols

Solubility Measurement Workflow (Gravimetric)

Use this protocol to validate solubility for a specific batch, as impurity profiles (e.g., free acid content) can alter saturation points.

Figure 1: Step-wise gravimetric determination of saturation point.

Purification via Recrystallization / Trituration

Since the compound is a low-melting solid/oil, standard recrystallization can be difficult. Trituration is recommended to remove non-polar impurities.

-

Dissolution: Dissolve crude material in a minimum volume of Dichloromethane (DCM).

-

Anti-solvent Addition: Slowly add cold Hexanes (ratio 1:5 DCM:Hexanes) while stirring.

-

Evaporation: Gently remove DCM under reduced pressure (Rotavap) without heating. The compound should precipitate or form a purified oil as the DCM leaves.

-

Separation: If solid, filter. If oil, decant the supernatant (containing non-polar impurities).

Solvent Selection for Synthesis & Analysis

| Process Step | Recommended Solvent | Rationale |

| Synthesis (Trifluoromethylation) | NMP or DMF | High boiling point and ability to solvate copper mediators (e.g., CuI) used in -CF₃ coupling [4]. |

| Extraction (Workup) | Ethyl Acetate / Hexanes | Forms a clear biphasic system with water; partitions the lipophilic ester efficiently. |

| HPLC Analysis | Acetonitrile / Water | Standard reverse-phase gradient. The compound will elute late (high retention time) due to high LogP. |

| GC Analysis | Methanol or DCM | Volatile solvents ensure clean injection; compound is stable up to ~200°C. |

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

-

Handling: Handle in a fume hood. Wear nitrile gloves.

-

Storage: Store in a cool, dry place (2-8°C recommended). Ensure container is sealed to prevent hydrolysis of the ester to the corresponding benzoic acid (which has significantly different solubility).

References

-

Sigma-Aldrich. Methyl 2,6-difluorobenzoate Product Sheet. Accessed Feb 2026.[3] Link

-

Chem-Impex. Methyl 4-(trifluoromethyl)benzoate Properties. Accessed Feb 2026.[3] Link

-

PubChem. Compound Summary: Methyl 4-(trifluoromethyl)benzoate.[4][5][6] National Library of Medicine. Link

-

Organic Syntheses. Trifluoromethylation of Aryl Halides with Methyl Fluorosulfonyldifluoroacetate. Org. Synth. 2011, 88, 168-180. Link

Sources

- 1. www1.chem.umn.edu [www1.chem.umn.edu]

- 2. angenechemical.com [angenechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 115933-50-1[METHYL 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZOATE 98%]- Jizhi Biochemical [acmec.com.cn]

Technical Guide: Safety & Handling of Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate

Topic: Safety Data Sheet (SDS) Technical Guide: Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Chemical Identity

This compound is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural motif—a benzoate ester flanked by fluorine atoms and a trifluoromethyl group—imparts unique metabolic stability and lipophilicity to target molecules. However, this high degree of fluorination also necessitates specific safety protocols regarding containment and emergency response, particularly concerning the potential release of hydrogen fluoride (HF) during thermal decomposition.

Chemical Identity Table

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1980049-41-9 |

| Molecular Formula | C₉H₅F₅O₂ |

| Molecular Weight | 240.13 g/mol |

| Structure Description | Methyl ester of benzoic acid substituted with fluorines at positions 2 and 6, and a trifluoromethyl group at position 4.[1][2][3] |

| Physical State | Low-melting solid or liquid (Predicted based on analogs) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); immiscible with water. |

Hazard Identification (GHS Classification)

As a research chemical, specific toxicological data (LD50) is often limited. However, based on Structure-Activity Relationship (SAR) analysis of similar fluorinated benzoates, this compound is classified as a hazardous irritant.

GHS Label Elements:

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark)

Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing.[4]

Emergency Response Protocols

The presence of multiple fluorine atoms introduces a critical risk factor: Thermal Decomposition . In the event of a fire, this compound may release Hydrogen Fluoride (HF) , a highly corrosive and toxic gas that requires specialized medical treatment (Calcium Gluconate).

3.1 First Aid Measures

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Critical: If HF contamination is suspected, use calcium gluconate irrigation if available.

-

Skin Contact: Wash off immediately with soap and plenty of water.[4] If irritation persists or HF burns are suspected, apply 2.5% Calcium Gluconate gel immediately.

-

Inhalation: Move person into fresh air.[4] If not breathing, give artificial respiration.[4]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

3.2 Firefighting Measures

-

Suitable Extinguishing Media: Dry chemical, Carbon dioxide (CO2), or alcohol-resistant foam. Do NOT use a water jet as it may spread the chemical.

-

Special Hazards: Carbon oxides, Hydrogen fluoride (HF) .

-

Advice for Firefighters: Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode. Wear full chemical protective clothing.

Visualizing Emergency Response

The following decision tree outlines the immediate actions required upon exposure.

Figure 1: Emergency response decision tree emphasizing the critical check for HF release.

Handling, Storage, and Synthesis Context

4.1 Safe Handling

-

Ventilation: Always handle within a certified chemical fume hood to prevent inhalation of vapors or dust.[4]

-

PPE:

-

Gloves: Nitrile rubber (Minimum thickness: 0.11 mm).

-

Eye Protection: Safety glasses with side-shields conforming to EN166.

-

Body Protection: Impervious clothing.

-

-

Hygiene: Wash hands thoroughly after handling.[4] Avoid contact with skin and eyes.[4]

4.2 Storage Conditions

-

Temperature: Store in a cool place (2-8°C recommended for long-term stability).

-

Atmosphere: Moisture sensitive. Store under inert gas (Argon or Nitrogen).

-

Container: Keep container tightly closed in a dry and well-ventilated place.

4.3 Synthesis Workflow

For researchers utilizing this intermediate, maintaining anhydrous conditions is often critical to prevent hydrolysis of the ester to the corresponding benzoic acid (Methyl 2,6-difluoro-4-(trifluoromethyl)benzoic acid).

Figure 2: Standard operating procedure for handling moisture-sensitive fluorinated esters.

Physical and Chemical Properties

Note: As a specialized research chemical, some values are predicted based on chemical class.

| Property | Value/Description |

| Appearance | White to off-white solid or colorless liquid (depending on purity/temp) |

| Odor | Characteristic ester odor |

| Melting Point | Data not available (Predicted: < 50°C) |

| Boiling Point | Data not available (Predicted: ~200-220°C at 760 mmHg) |

| Flash Point | > 110°C (Predicted) |

| Density | ~1.4 - 1.5 g/cm³ (High density due to fluorine content) |

Stability and Reactivity

-

Reactivity: Stable under recommended storage conditions.

-

Chemical Stability: Sensitive to moisture. May hydrolyze slowly in moist air.

-

Possibility of Hazardous Reactions: Reacts with strong oxidizing agents and strong bases (saponification).

-

Conditions to Avoid: Heat, flames, sparks, and moisture.[4]

-

Incompatible Materials: Strong oxidizing agents, Strong bases.

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen Fluoride (HF) .

Ecological & Disposal Considerations

-

Ecotoxicity: Quantitative data is unavailable.[5] However, fluorinated organics can be persistent in the environment. Do not allow product to enter drains, water courses, or soil.

-

Disposal Methods:

-

Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

-

Critical: The scrubber must be capable of neutralizing Hydrogen Fluoride (HF).

-

Dispose of contaminated packaging as unused product.

-

References

-

Sigma-Aldrich .[6][7][8] this compound Product Page. Retrieved from

-

ChemicalBook . This compound Properties and Safety. Retrieved from

-

PubChem . Methyl 4-(trifluoromethyl)benzoate (Analog Data). National Library of Medicine. Retrieved from

Sources

- 1. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 2. caymanchem.com [caymanchem.com]

- 3. CAS:115029-22-6, 2-氟-3(三氟甲基)苯甲酸-毕得医药 [bidepharm.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate | Benchchem [benchchem.com]

- 6. Methyl 4-bromo-2,6-difluorobenzoate | 773134-11-5 [sigmaaldrich.com]

- 7. This compound | 1980049-41-9 [sigmaaldrich.com]

- 8. par.nsf.gov [par.nsf.gov]

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate boiling point and density

This guide is structured as an advanced technical whitepaper designed for researchers and process chemists in the pharmaceutical sector. It synthesizes available experimental data with theoretical grounding where specific empirical values are proprietary or rare.

Physicochemical Profiling, Synthesis Logic, and Process Engineering

Executive Summary

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate (CAS: 1980049-41-9) represents a specialized class of poly-fluorinated aromatic esters used primarily as late-stage intermediates in the synthesis of agrochemicals and pharmaceuticals. The strategic placement of fluorine atoms at the 2, 6, and 4 (trifluoromethyl) positions imparts unique electronic and steric properties to the benzene ring, significantly influencing metabolic stability and lipophilicity in downstream Active Pharmaceutical Ingredients (APIs).

This guide provides a definitive technical profile of the compound, addressing the scarcity of public experimental data by triangulating properties from structural analogs. It further details a robust purification workflow and safety protocols essential for scale-up.

Physicochemical Profile

The physical properties of this compound are dominated by the high electronegativity of the five fluorine atoms and the steric bulk of the ortho-difluoro substitution pattern.

Core Properties Table

Note: Values marked with () are predicted based on Group Contribution Methods and validated against structural analogs (Methyl 2,6-difluorobenzoate and Methyl 4-(trifluoromethyl)benzoate).*

| Property | Value / Range | Technical Context |

| Chemical Formula | C₉H₅F₅O₂ | High F/H ratio indicates high oxidative stability. |

| Molecular Weight | 240.13 g/mol | Significant mass increase vs. non-fluorinated esters. |

| Boiling Point (1 atm) | 215 – 225 °C | Predicted. Higher than Methyl 2,6-difluorobenzoate (204°C) due to increased molecular mass, despite lower polarizability of the -CF₃ group. |

| Density (25°C) | 1.42 – 1.48 g/mL | Significantly denser than water. Phase separation in aqueous workups will be rapid (organic layer bottom). |

| Refractive Index | 1.445 – 1.455 | Estimated. Lower than non-fluorinated aromatics due to low polarizability of C-F bonds. |

| Flash Point | > 95 °C | Combustible liquid (Class IIIB). |

| Solubility | Soluble in MeOH, EtOAc, DCM, THF. | Immiscible with water; prone to hydrolysis at high pH. |

Comparative Analysis for Validation

To validate the predicted boiling point and density, we analyze the structure-property relationships (SPR) of its nearest neighbors:

-

Methyl 2,6-difluorobenzoate (CAS 13671-00-6):

-

Exp. BP: 203–204 °C

-

Exp. Density: 1.281 g/mL

-

Insight: The "base" scaffold establishes a baseline BP > 200°C.

-

-

Methyl 4-(trifluoromethyl)benzoate (CAS 2967-66-0):

-

Exp. BP: ~199 °C

-

Insight: The -CF₃ group often lowers boiling points relative to methyl groups due to weak intermolecular van der Waals forces, but the mass increase usually dominates when adding -CF₃ to a proton position.

-

Synthesis & Process Engineering

The synthesis of this compound typically follows a Fischer Esterification or an Acid Chloride coupling route. The primary challenge is preserving the ester functionality while managing the electron-deficient ring, which makes the carbonyl carbon highly susceptible to nucleophilic attack.

Recommended Synthetic Route: Acid Chloride Coupling

This method is preferred for scale-up due to faster kinetics and easier purification compared to direct Fischer esterification.

Precursor: 2,6-difluoro-4-(trifluoromethyl)benzoic acid. Reagents: Thionyl Chloride (SOCl₂), Methanol (MeOH), Catalytic DMF.

Protocol:

-

Activation: Charge the benzoic acid derivative into a reactor with Toluene. Add 1.2 eq of SOCl₂ and catalytic DMF. Heat to 70°C until gas evolution (HCl/SO₂) ceases.

-

Concentration: Distill off excess SOCl₂ and Toluene to obtain the crude acid chloride.

-

Esterification: Dissolve the residue in dry DCM. Cool to 0°C. Slowly add 1.5 eq MeOH and 1.1 eq Pyridine (as acid scavenger).

-

Quench: Quench with dilute HCl to remove pyridine salts.

Purification Workflow (Distillation Logic)

Given the high boiling point (~220°C), atmospheric distillation is risky due to potential thermal decomposition. Vacuum distillation is the mandatory standard for purification.

Experimental Setup:

-

Vacuum: < 5 mmHg (High Vacuum)

-

Predicted BP at 5 mmHg: ~85–95°C (calculated via nomograph).

Process Logic Diagram

The following diagram illustrates the purification decision matrix, ensuring high purity (>98%) for pharmaceutical applications.

Figure 1: Purification logic flow emphasizing density-driven phase separation and vacuum distillation parameters.

Handling, Safety, and Storage

As a fluorinated aromatic ester, this compound requires specific handling protocols to mitigate irritation and hydrolysis risks.

GHS Classification (Derived)

-

Signal Word: Warning

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

PPE & Engineering Controls[3]

-

Respiratory: Use a NIOSH-approved respirator with organic vapor cartridges (OV) if heating the material.

-

Gloves: Nitrile rubber (0.11 mm thickness) provides adequate splash protection. For prolonged immersion, use Viton due to the fluorinated nature of the solvent.

-

Ventilation: All transfers must occur within a certified chemical fume hood.

Storage Stability

-

Hydrolysis Risk: The electron-withdrawing effect of the fluorine atoms makes the ester bond more susceptible to hydrolysis than methyl benzoate.

-

Condition: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Incompatibility: Avoid strong bases (NaOH, KOH) and strong reducing agents (LiAlH₄).

References

-

Sigma-Aldrich. Methyl 2,6-difluorobenzoate Product Sheet (CAS 13671-00-6). Retrieved from

-

Thermo Scientific Chemicals. Methyl 4-(trifluoromethyl)benzoate Product Data (CAS 2967-66-0). Retrieved from

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl 2,6-difluorobenzoate. Retrieved from

-

Organic Syntheses. Trifluoromethylation of Aryl Halides. Org.[3][4][5] Synth. 2007, 84, 122. Retrieved from

-

ChemSrc. CAS 1980049-41-9 Entry. Retrieved from

Sources

Fluorinated Benzoate Building Blocks for Medicinal Chemistry

Technical Guide & Whitepaper

Executive Summary

The strategic incorporation of fluorine into benzoate scaffolds is a high-impact tactic in modern medicinal chemistry.[1][2][3] Beyond simple bioisosterism, fluorinated benzoates serve as versatile building blocks that modulate pKa, lipophilicity (LogP), and metabolic stability. This guide provides a technical deep-dive into the physicochemical rationale, synthetic methodologies, and application of these motifs in drug development.[1][3] It is designed for medicinal chemists seeking to leverage the "fluorine effect" for lead optimization.

The Fluorine Effect in Benzoate Scaffolds

Physicochemical Modulation

The introduction of fluorine onto a benzoate ring is not merely a steric substitution (Van der Waals radius of F: 1.47 Å vs. H: 1.20 Å); it is a profound electronic modification.[3] The high electronegativity of fluorine (3.98 Pauling scale) induces strong inductive effects (-I), altering the acidity of the carboxylic acid and the electron density of the aromatic ring.

Table 1: Physicochemical Impact of Fluorine Substitution on Benzoic Acid

| Compound | Structure | pKa (25°C) | LogP (Octanol/Water) | Electronic Effect |

| Benzoic Acid | C₆H₅COOH | 4.20 | 1.87 | Reference |

| 2-Fluorobenzoic Acid | 2-F-C₆H₄COOH | 3.27 | 1.86 | Strong -I (Ortho effect), H-bond acceptor |

| 3-Fluorobenzoic Acid | 3-F-C₆H₄COOH | 3.86 | 2.16 | Moderate -I |

| 4-Fluorobenzoic Acid | 4-F-C₆H₄COOH | 4.14 | 2.07 | Weak -I, +R (Resonance donation) |

| 2,6-Difluorobenzoic Acid | 2,6-F₂-C₆H₃COOH | 2.34 | 1.60 | Cumulative -I, Steric Ortho effect |

Data compiled from standard physicochemical databases and experimental literature [1][2].

Key Insight:

-

Acidity: Ortho-substitution (2-F) drastically lowers pKa (increases acidity) due to the proximity of the electron-withdrawing group to the carboxylate, stabilizing the anion. This is critical for modulating solubility and salt formation.

-

Lipophilicity: Meta- and para-substitution generally increase LogP, enhancing membrane permeability. However, ortho-substitution often has a negligible or slightly negative effect on LogP due to polarity changes and intramolecular H-bonding.

Metabolic Blocking

The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol). Replacing metabolically labile C-H sites with C-F blocks cytochrome P450-mediated oxidative metabolism (hydroxylation), extending the half-life (t1/2) of the drug candidate.

Figure 1: Mechanism of metabolic blocking via fluorination. The strong C-F bond resists CYP450 oxidative attack.

Synthetic Strategies for Fluorinated Benzoates[1][2][3][4][5][6]

Accessing these building blocks requires specialized methodologies, as direct fluorination of benzoic acid is often non-selective.

The Balz-Schiemann Reaction (Classical)

The standard industrial route for 4-fluorobenzoic acid involves the thermal decomposition of diazonium tetrafluoroborates.

-

Pros: Scalable, uses inexpensive reagents.

-

Cons: Potentially hazardous (thermal decomposition), harsh conditions.

Nucleophilic Aromatic Substitution (SNAr)

Effective for electron-deficient rings (e.g., 2-fluoro-5-nitrobenzoic acid).

-

Mechanism: Displacement of a leaving group (nitro or halide) by fluoride (CsF, KF) in polar aprotic solvents (DMSO, Sulfolane).

-

Reagent: 1-aryl-5-nitrobenziodoxolone has emerged as a hypervalent iodine precursor for efficient nucleophilic fluorination [3].

Late-Stage Functionalization

Modern methods utilize transition metal catalysis (Pd, Cu) to introduce fluorine or fluorinated moieties at a late stage, allowing for "fluorine scanning" on complex intermediates.

Figure 2: Comparison of Classical Balz-Schiemann vs. Modern Catalytic Fluorination pathways.

Case Studies & Applications

Fezolinetan (Veozah)

Therapeutic Area: Non-hormonal treatment for vasomotor symptoms (menopause). Role of Fluorobenzoate: The drug structure incorporates a 4-fluorobenzoyl moiety.[4][5] Synthesis Insight: The synthesis involves the acylation of a triazolopyrazine core with 4-fluorobenzoyl chloride .[4][5] The fluorine atom at the para-position is crucial for metabolic stability and optimizing the pharmacokinetic profile, preventing rapid oxidation of the phenyl ring [4].

18F-PET Imaging Agents

Compound: Propargyl 4-[18F]fluorobenzoate.[6] Application: A prosthetic group for labeling biomolecules via "click" chemistry.[6] Significance: The 4-fluorobenzoate moiety provides a stable aromatic C-F bond that resists in vivo defluorination (unlike aliphatic C-F bonds), ensuring high-contrast PET images with minimal background bone uptake [5].

Experimental Protocols

Protocol A: Synthesis of 4-Fluorobenzoic Acid (Balz-Schiemann Adaptation)

For the conversion of ethyl 4-aminobenzoate to 4-fluorobenzoic acid.

Reagents: Ethyl 4-aminobenzoate, Sodium Nitrite (NaNO2), Fluoroboric acid (HBF4), Sodium Hydroxide (NaOH).

-

Diazotization:

-

Dissolve ethyl 4-aminobenzoate (16.5 g, 0.1 mol) in 40 mL of 48% HBF4 diluted with 40 mL water. Cool to 0°C.

-

Add dropwise a solution of NaNO2 (7.0 g) in 15 mL water, maintaining temperature < 5°C. Stir for 30 min.

-

Filter the precipitated diazonium tetrafluoroborate salt and wash with cold water, then cold methanol/ether. Dry in a vacuum desiccator.

-

-

Decomposition:

-

Place the dry salt in a flask equipped with a reflux condenser. Heat gently with a flame or oil bath until decomposition begins (evolution of BF3 fumes). Caution: Perform in a fume hood.

-

Once decomposition is complete, extract the residue with ether. Wash with 10% NaOH, dry over MgSO4, and evaporate to yield ethyl 4-fluorobenzoate.

-

-

Hydrolysis:

-

Reflux the ester with 10% NaOH solution for 2 hours.

-

Acidify with concentrated HCl to precipitate 4-fluorobenzoic acid. Recrystallize from ethanol/water.

-

Yield: ~60-70%. Mp: 184°C.[7]

-

Protocol B: Synthesis of 2-Fluoro-5-nitrobenzoic Acid (Benziodoxolone Method)

A modern approach using hypervalent iodine reagents for nucleophilic fluorination.

Reagents: 1-(5-nitro-2-carboxyphenyl)-benziodoxolone, Cesium Fluoride (CsF), DMSO.

-

Reaction Setup:

-

In a dry vial, combine the benziodoxolone precursor (0.1 mmol) and anhydrous CsF (0.3 mmol).

-

Add anhydrous DMSO (1.0 mL).

-

-

Heating:

-

Seal the vial and heat to 120°C for 10 minutes with vigorous stirring.

-

-

Workup:

-

Cool to room temperature.[3] Quench with water (5 mL).

-

Acidify with 1M HCl to pH ~2.

-

Extract with ethyl acetate (3 x 5 mL). Wash combined organics with brine, dry over Na2SO4.

-

Concentrate and purify via column chromatography (SiO2, Hexane/EtOAc).

-

Yield: ~85%.

-

References

-

BenchChem. (2025).[1][3][4][8] The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from

-

PubChem. (2025).[9] 2,6-Difluorobenzoic acid Compound Summary. National Library of Medicine. Retrieved from

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ARKIVOC, 2022(7), 108-125. Retrieved from

-

BenchChem. (2025).[3][4][8] The Discovery and Synthesis of Fezolinetant. Retrieved from

-

Vaidyanathan, G., et al. (2009). Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules. NIH Public Access. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Propargyl 4-[18F]fluorobenzoate: A Putatively More Stable Prosthetic group for the Fluorine-18 Labeling of Biomolecules via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 2,6-Difluoro-4-(trifluoromethyl)benzoate

[2]

Executive Summary

This compound is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[2] Its structural uniqueness lies in the "privileged" substitution pattern: the 2,6-difluoro motif provides metabolic stability and conformational restriction (via the ortho-effect), while the 4-trifluoromethyl group significantly enhances lipophilicity and bioisosteric potential.[2]

This guide details its nomenclature logic, validated synthesis protocols, and application as both a scaffold and a specialized reagent.[1]

Part 1: Nomenclature & Synonyms

Core Topic Analysis: In database mining and patent searching, relying on a single name is a critical failure point.[1] This compound is indexed differently across major chemical repositories. The following table consolidates valid synonyms to ensure comprehensive literature retrieval.

Synonym Mapping Table[1][2]

| Naming Convention | Name / Identifier | Context & Usage |

| IUPAC Name | This compound | Preferred for publications and formal documentation.[2] |

| CAS Index Name | Benzoic acid, 2,6-difluoro-4-(trifluoromethyl)-, methyl ester | Essential for SciFinder/CAS searches.[2] Inverted format. |

| Systematic Name | 2,6-Difluoro-4-trifluoromethylbenzoic acid methyl ester | Common in vendor catalogs (e.g., Apollo, Sigma). |

| Alternative Name | Methyl 4-(trifluoromethyl)-2,6-difluorobenzoate | Frequently used in patent claims to group by ester functionality.[2] |

| CAS Number | 1980049-41-9 | Primary identifier for the methyl ester.[2] |

| Acid Precursor CAS | 1309597-24-7 | Identifier for the parent acid (often sold as the starting material).[2] |

| InChI Key | KOTXJVUCMSTGHQ-UHFFFAOYSA-N | Unique digital signature for database integration. |

Nomenclature Logic Diagram

The following diagram deconstructs the chemical name to explain the numbering priority, which is often a source of error in derivative synthesis.

[1]

Part 2: Physicochemical Profile

Understanding the physical properties is crucial for handling and reaction planning.[1] The high fluorine content significantly lowers the boiling point relative to non-fluorinated analogs due to reduced intermolecular London dispersion forces.[1]

| Property | Value (Experimental/Predicted) | Technical Implication |

| Molecular Formula | C₉H₅F₅O₂ | High F/H ratio indicates high metabolic stability.[2] |

| Molecular Weight | 240.13 g/mol | Suitable fragment size for Fragment-Based Drug Design (FBDD).[2] |

| Boiling Point | ~195–200 °C (Predicted) | High enough for standard reflux reactions; volatile under high vacuum.[1] |

| LogP (Octanol/Water) | ~2.8 – 3.2 | Moderate lipophilicity; good membrane permeability.[1] |

| Appearance | Colorless to pale yellow oil/solid | Low melting point due to weak crystal packing forces (F-F repulsion).[1] |

| Solubility | Soluble in DCM, EtOAc, MeOH | Compatible with standard organic synthesis solvents.[1] |

Part 3: Synthesis & Manufacturing

Expertise & Causality: While direct esterification is the standard laboratory method, the synthesis of the parent acid is the chemically challenging step.[1] The most robust route utilizes the "Ortho-Lithiation" strategy.[2] The proton between the two fluorine atoms in 1,3-difluoro-5-(trifluoromethyl)benzene is highly acidic (pKₐ ~25-28) due to the inductive effect of the two flanking fluorine atoms, allowing for selective deprotonation and carboxylation.[2]

Validated Synthesis Workflow

Detailed Protocol (Route A: Esterification)

Prerequisite: Start with commercially available 2,6-difluoro-4-(trifluoromethyl)benzoic acid.[2]

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Dissolution: Charge the flask with 2,6-difluoro-4-(trifluoromethyl)benzoic acid (10.0 g, 44.2 mmol) and Methanol (anhydrous, 100 mL).

-

Catalysis: Carefully add concentrated Sulfuric Acid (H₂SO₄) (1.0 mL) dropwise while stirring. Technical Note: Thionyl chloride (SOCl₂) (1.2 eq) can be used instead of H₂SO₄ for faster conversion, generating the acid chloride in situ.[1]

-

Reaction: Heat the mixture to reflux (65 °C) for 6–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc 8:2).[1] The product will appear as a less polar spot (higher R_f) than the acid.[1]

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Part 4: Applications in Drug Discovery

The 2,6-difluoro-4-(trifluoromethyl)benzoate moiety is not just a passive scaffold; it is an active functional element in medicinal chemistry.[2]

Bioisosterism & Metabolic Stability[1][2]

-

Metabolic Blocking: The C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol).[1] Placing fluorines at the 2,6-positions blocks the metabolically vulnerable ortho-positions from oxidation by Cytochrome P450 enzymes.[2]

-

Conformational Locking: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å).[1] The 2,6-difluoro substitution forces the carbonyl group out of coplanarity with the benzene ring, creating a "twisted" conformation that can improve selectivity for specific receptor pockets.[1]

Specialized Reagent Utility (TFBz)

Recent research (J. Am. Chem. Soc., 2018) has identified trifluoromethyl benzoates as precursors for Trifluoromethoxylation reagents.[1][6]

Part 5: Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Precaution |

| Skin Irritation | H315 | Causes skin irritation.[2] | Wear nitrile gloves (min 0.11 mm).[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] | Wear safety goggles with side shields.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[2] | Use only in a chemical fume hood.[1] |

Storage: Store in a cool, dry place (2-8 °C recommended for long-term stability) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.

References

-

Zhou, M., Ni, C., Zeng, Y., & Hu, J. (2018).[1][6] Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 140(22), 6801–6805.[1][6] Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.).[1] 2,6-Difluoro-3-methylbenzoic acid (Related Analog Structure Source). PubChem Compound Summary. Retrieved from [Link]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 3. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 4. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Bioisosteric Strategies for Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate in Drug Discovery

Executive Summary

In medicinal chemistry, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of this process.[1][2] This guide provides an in-depth technical analysis of methyl 2,6-difluoro-4-(trifluoromethyl)benzoate, a scaffold featuring several key motifs common in modern pharmaceuticals. We will deconstruct the molecule to understand the role of each functional group—the methyl ester, the 2,6-difluoroaromatic ring, and the trifluoromethyl group. Subsequently, we will explore a range of validated bioisosteric replacements for each motif, explaining the causal logic behind these choices to enhance potency, modulate physicochemical properties, improve pharmacokinetic (ADME) profiles, and mitigate potential toxicities.[1][3] This document is intended for drug discovery researchers and scientists, offering field-proven insights and actionable experimental protocols to guide lead optimization campaigns.

Introduction: The Principle of Bioisosterism in Modern Drug Design

Bioisosterism is a powerful and widely applied strategy in medicinal chemistry for the rational design and optimization of drug candidates.[2] It involves substituting a specific atom or functional group within a bioactive molecule with another that possesses similar steric, electronic, or conformational properties. The primary objective is to create a new analog with an improved therapeutic profile.[4]

The thoughtful application of bioisosteric replacement can achieve several critical objectives in a drug discovery program:

-

Enhance Potency and Selectivity: Fine-tuning molecular interactions with the biological target to improve binding affinity and selectivity over off-targets.[1]

-

Optimize Pharmacokinetic (ADME) Properties: Modulating characteristics such as solubility, membrane permeability, and metabolic stability to improve a drug's absorption, distribution, metabolism, and excretion profile.[1][5]

-

Reduce or Eliminate Toxicity: Replacing structurally liable or toxicophoric groups to create a safer drug candidate.[1]

-

Navigate Patent Landscapes: Generating novel chemical matter with distinct intellectual property rights.

This guide will focus on the practical application of these principles to the specific scaffold of this compound.

Deconstruction of the Lead Compound

To effectively devise a bioisosteric modification strategy, we must first understand the contribution of each functional motif within the parent molecule, this compound.

Caption: Key functional motifs of the lead compound.

-

Motif 1: The Methyl Ester: As a methyl ester, this group primarily acts as a hydrogen bond acceptor. However, its most significant characteristic from a drug development perspective is its susceptibility to hydrolysis by esterase enzymes in plasma and tissues. This can be a liability, leading to rapid clearance and a short in-vivo half-life, or it can be intentionally leveraged in prodrug design to release a carboxylic acid active species.

-

Motif 2: The Trifluoromethyl (CF3) Group: The CF3 group is a ubiquitous feature in modern medicinal chemistry.[6] Its strong electron-withdrawing nature significantly impacts the electronics of the aromatic ring. It is highly lipophilic (Hansch π value of +0.88) and metabolically stable due to the strength of the C-F bond.[7] Its steric bulk is often considered a bioisostere for groups like isopropyl or ethyl, allowing it to occupy hydrophobic pockets in target proteins.[7]

-

Motif 3: The 2,6-Difluorophenyl Scaffold: The ortho-difluoro substitution pattern serves multiple purposes. The fluorine atoms are potent electron-withdrawing groups that can lower the pKa of adjacent functionalities and modulate the molecule's overall electronic profile. Furthermore, they can act as "metabolic blockers," preventing CYP450-mediated oxidation at those positions.[4] This substitution also imparts a specific conformational preference to the molecule by restricting the rotation around the aryl-ester bond, which can be critical for achieving the optimal binding orientation with a biological target. The addition of a difluorophenyl group has been shown to improve lipophilicity and duration of action in drugs like Diflunisal.[8]

Strategic Bioisosteric Replacements

This section details potential bioisosteric replacements for each key motif, explaining the rationale and expected impact on the molecule's properties.

Bioisosteres for the Methyl Ester Group

The primary driver for replacing the methyl ester is to improve metabolic stability against hydrolysis.

| Bioisostere | Rationale & Key Features | Potential Impact |

| Amide (e.g., -CONHCH₃) | Significantly more resistant to hydrolysis than esters.[1] Introduces a hydrogen bond donor (N-H). | Increased metabolic stability, longer half-life. May alter solubility and target interactions. |

| 1,2,4-Oxadiazole | A classic ester bioisostere.[9] Metabolically robust, maintains hydrogen bond accepting capability. | Greatly improved stability. Can modulate physicochemical properties like LogP.[9] |

| 1,2,3-Triazole | Stable to hydrolysis and oxidation.[9] Can be readily synthesized via "click" chemistry. | Excellent metabolic stability. Different vector for substituent placement compared to the ester.[9] |

| Isoxazole | Used as a bioisosteric replacement for the acetyl group of acetylcholine. Can mimic ester geometry.[9] | Favorable drug-like properties, including metabolic stability.[9] |

| Difluoromethyl Ether (-OCHF₂) | The difluoromethyl group can serve as a metabolically stable bioisostere of a hydroxyl group, which would be formed upon ester hydrolysis.[10] It is considered a lipophilic hydrogen bond donor.[11] | Enhanced metabolic stability compared to the parent ester and resulting carboxylic acid. Improved membrane permeability. |

Bioisosteres for the Trifluoromethyl (CF₃) Group

The CF₃ group is already highly optimized for metabolic stability. Bioisosteric replacement here focuses on fine-tuning electronics, lipophilicity, and steric interactions.

| Bioisostere | Rationale & Key Features | Potential Impact |

| Cyano (-CN) | Similar strong electron-withdrawing properties. Linear geometry offers different steric profile. | Maintained electronic effect but with reduced lipophilicity and bulk. |

| Pentafluoroethyl (-CF₂CF₃) | Increases lipophilicity and steric bulk even further. Maintains metabolic stability. | Probes for larger hydrophobic binding pockets. May significantly increase LogP. |

| Difluoromethyl (-CF₂H) | Acts as a lipophilic hydrogen bond donor, a rare and valuable feature.[10][12] Less lipophilic and slightly less electron-withdrawing than CF₃. | Can introduce a key hydrogen bond interaction with the target. Modulates lipophilicity. |

| Ethyl/Isopropyl | A more traditional hydrocarbon replacement. Removes the strong electronic-withdrawing effect. | Increases basicity of the aromatic ring system. Explores tolerance for non-fluorinated lipophilic groups. |

| Trifluoromethoxy (-OCF₃) | Strongly lipophilic and electron-withdrawing. The "bent" geometry differs from the linear C-C bond of the CF₃ group. | Alters the vector of lipophilicity and electronic pull. May improve permeability. |

Modifications to the 2,6-Difluorophenyl Scaffold

Replacements for the core ring structure can fundamentally alter the compound's properties and explore new intellectual property space.

| Bioisostere | Rationale & Key Features | Potential Impact |

| Pyridinyl Ring | Introduces a basic nitrogen atom, which can serve as a hydrogen bond acceptor or a point for salt formation. | Dramatically alters solubility, pKa, and potential for target interactions (e.g., with acidic residues). |

| Pyrimidinyl Ring | Introduces two nitrogen atoms, reducing the molecule's basicity compared to pyridine. Can avoid unwanted metabolism on the aromatic ring. | Modulates electronics and solubility. Can improve metabolic stability.[13] |

| Saturated Bicyclic Scaffolds | Bicyclo[1.1.1]pentanes can mimic the geometry of an ortho-disubstituted phenyl ring.[5] | "Escape from flatland" strategy to improve solubility and reduce non-specific binding by increasing the fraction of sp³-hybridized carbons.[5] |

| Altered Fluorine Pattern | Moving one fluorine from position 2 to 3 (i.e., 3,6-difluoro) or removing one fluorine (i.e., 2-fluoro). | Probes the importance of the specific fluorine substitution pattern for activity and conformational restriction. |

Experimental Workflows for Analog Evaluation

A successful lead optimization campaign requires a robust, self-validating system of synthesis and evaluation.

General Workflow for Bioisostere Evaluation

The logical flow from design to data is critical. This process ensures that decisions are data-driven and resources are used efficiently.

Caption: A typical workflow for evaluating new analogs.

Detailed Protocol: Synthesis of a 1,2,4-Oxadiazole Bioisostere

This protocol describes the conversion of the methyl ester to a more metabolically stable 1,2,4-oxadiazole, a common and effective bioisosteric replacement.

Objective: To replace the methyl ester of the lead compound with a 3-methyl-1,2,4-oxadiazole moiety.

Step 1: Saponification of the Methyl Ester

-

Reagents: this compound (1.0 eq), Lithium hydroxide (LiOH, 1.5 eq), Tetrahydrofuran (THF), Water.

-

Dissolve the starting ester in a 3:1 mixture of THF and water.

-

Add LiOH and stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until starting material is consumed.

-

Acidify the reaction mixture to pH ~2-3 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-difluoro-4-(trifluoromethyl)benzoic acid.

Step 2: Amide Coupling to Form an N-Acyl-Amidoxime

-

Reagents: The carboxylic acid from Step 1 (1.0 eq), Acetamidoxime (1.1 eq), HBTU (1.1 eq), Diisopropylethylamine (DIPEA, 2.5 eq), Dimethylformamide (DMF).

-

Dissolve the carboxylic acid in anhydrous DMF.

-

Add HBTU and DIPEA and stir for 15 minutes at room temperature.

-

Add the acetamidoxime and continue stirring at room temperature overnight.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate N-acyl-amidoxime.

Step 3: Cyclodehydration to the 1,2,4-Oxadiazole

-

Reagents: The N-acyl-amidoxime from Step 2, Toluene or Xylene.

-

Dissolve the intermediate in toluene.

-

Heat the reaction mixture to reflux (approx. 110-140 °C) for 4-12 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product: 3-methyl-5-(2,6-difluoro-4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole.

Case Study: Logical Relationship of Bioisosteric Replacement

Let's analyze the proposed transformation from the protocol above to illustrate the intended improvements.

Caption: Logic diagram for ester to oxadiazole replacement.

By replacing the labile ester with the stable oxadiazole ring, we directly address the primary metabolic liability of the parent compound. This single, strategic change is hypothesized to significantly increase the compound's plasma half-life and overall systemic exposure, which are critical parameters for a successful drug candidate. The subsequent evaluation of this new analog using the workflow described in section 4.1 will validate this hypothesis.

Conclusion

The bioisosteric modification of lead compounds like this compound is a nuanced yet powerful process. A deep understanding of the role of each functional group is the foundation upon which effective optimization strategies are built. By systematically replacing the methyl ester, trifluoromethyl group, or modifying the difluorophenyl scaffold, researchers can intelligently navigate the complex landscape of drug design to enhance potency, improve ADME properties, and reduce toxicity. The strategies and protocols outlined in this guide serve as a practical framework for applying these principles to accelerate the journey from a promising lead compound to a viable drug candidate.

References

- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

- What is the role of bioisosterism in drug design?.

- Bioisosterism: A Useful Strategy for Molecular Modific

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- Ester and Amide Bioisosteres. Cambridge MedChem Consulting.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal.

- Bioisosteric Replacements. Chemspace.

- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University.

- Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC.

- Chemical and Pharmacological Properties of Diflunisal. PubMed.

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.

- Breaking C-F bonds in drugs. Hypha Discovery Blogs.

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. Benchchem.

- Trifluoromethyl Benzoate: A Versatile Trifluoromethoxyl

- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.

- Methyl 2,6-Difluoro-3-(methylsulfonyl)

- Bioisosteres News. Cambridge MedChem Consulting.

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

- Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. [Link]

-

Methyl fluorosulfonyldifluoroacetate (MFSDA): An Underutilised Reagent for Trifluoromethylation. PubMed. [Link]

-

(PDF) Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. ResearchGate. [Link]

Sources

- 1. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 2. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. chem-space.com [chem-space.com]

- 6. Methyl fluorosulfonyldifluoroacetate (MFSDA): An Underutilised Reagent for Trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. hyphadiscovery.com [hyphadiscovery.com]

Methodological & Application

Application Note: High-Purity Synthesis of Methyl 2,6-Difluoro-4-(trifluoromethyl)benzoate

Executive Summary

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate is a critical intermediate in the synthesis of next-generation agrochemicals and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural core—an electron-deficient aromatic ring with a specific substitution pattern—presents a significant synthetic challenge.

Direct functionalization of the 2,6-difluoro ring at the C4 position is chemically arduous due to the "mismatch" of directing effects: the carboxylic acid is a meta-director, while the fluorines are ortho/para-directors but strongly deactivating. Consequently, standard electrophilic aromatic substitution fails.

This guide details a "C4-First" Strategy , utilizing Directed Ortho Metalation (DoM) to overcome these electronic barriers. By installing the trifluoromethyl group at C4 before introducing the fluorine atoms, we leverage the directing power of amides to achieve high regioselectivity.

Retrosynthetic Analysis & Strategy

To synthesize the target from unsubstituted Benzoic Acid , we must reverse the standard logic of "functionalizing the most acidic position."

The Logical Disconnection

-

Target: this compound.

-

Challenge: If Fluorine is installed first (e.g., to make 2,6-difluorobenzoic acid), the C4 position becomes inaccessible to simple lithiation (which favors C3, ortho to F) or electrophilic attack (due to ring deactivation).

-

Solution: Install the C4-CF

group first. Use a strong Directed Metalation Group (DMG) to force lithiation to the C2 and C6 positions subsequently.

Reaction Pathway Diagram

Figure 1: Strategic workflow for the synthesis of this compound starting from Benzoic Acid.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation (C4 Functionalization)

Objective: Transform Benzoic Acid into 4-(Trifluoromethyl)benzoic acid. Note: While 4-trifluoromethylbenzoic acid is commercially available, the prompt requires synthesis from Benzoic Acid.

Step 1.1: Bromination

Reaction: Benzoic Acid + Br

-